DW14800

PRMT5 inhibition Hepatocellular carcinoma Cell proliferation

Researchers seeking a well-characterized, non-SAM competitive PRMT5 inhibitor for hepatocellular carcinoma (HCC) studies often face inconsistent target engagement. DW14800 directly addresses this with a validated enzymatic IC50 of 17 nM and consistent reduction of H4R3me2s in Huh-7 and Hep3B cells at 1-4 μM. • Validated HCC Activity: Superior antiproliferative activity in HCC lines (IC50: 1.4-2.7 μM) vs. EPZ015666. • Proven In Vivo Model: Demonstrates tumor growth suppression in a Huh-7 xenograft model. • Supply Assurance: Available in multiple sizes from mg to gram scale, with rapid global delivery and comprehensive analytical documentation.

Molecular Formula C31H36N4O3
Molecular Weight 512.6 g/mol
Cat. No. B15144584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDW14800
Molecular FormulaC31H36N4O3
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NCC(CN4CCC5=CC=CC=C5C4)O
InChIInChI=1S/C31H36N4O3/c1-33(2)28-11-9-23(10-12-28)31(38)35-16-14-24-17-25(7-8-27(24)20-35)30(37)32-18-29(36)21-34-15-13-22-5-3-4-6-26(22)19-34/h3-12,17,29,36H,13-16,18-21H2,1-2H3,(H,32,37)
InChIKeyMQBNHAAEDHNZCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DW14800 Biochemical Profile & Applications


DW14800 is a small-molecule protein arginine methyltransferase 5 (PRMT5) inhibitor with a reported enzymatic IC50 of 17 nM . It functions as a non-SAM competitive inhibitor, reducing symmetric dimethylation of histone H4 arginine-3 (H4R3me2s) and enhancing transcription of hepatocyte nuclear factor 4 alpha (HNF4α) without altering PRMT5 protein expression [1]. The compound was developed through structure-based optimization of EPZ015666 and has demonstrated anti-cancer activity in preclinical models of hepatocellular carcinoma (HCC) [2].

PRMT5 pathway inhibition study fit — non-SAM competitive tool compound
H4R3me2s histone methylation endpoint context for target engagement readout
HCC preclinical model context — reported cell proliferation and xenograft response

Why DW14800 Cannot Be Substituted


PRMT5 inhibitors exhibit distinct selectivity profiles, binding modes, and cellular efficacies that preclude simple substitution. For instance, DW14800 is a non-SAM competitive inhibitor derived from EPZ015666 but demonstrates superior cellular potency in HCC models [1]. In contrast, inhibitors like GSK591 are SAM-competitive, and LLY-283 targets the substrate-binding site via a different mechanism [2]. These mechanistic differences translate to variable effects on downstream biomarkers (e.g., H4R3me2s vs. SmD3 methylation) and differential efficacy across cancer types, making empirical selection based on quantitative comparative data essential [3].

Mechanism mismatch: non-SAM competitive DW14800 may not reproduce results obtained with SAM-competitive inhibitors (e.g., GSK591).
Biomarker divergence: H4R3me2s reduction in HCC cells may not translate to SmD3 methylation readouts used for other PRMT5 inhibitors.
Cell-type context: cellular response profiles observed in HCC lines may differ in other cancer models; empirical validation required.

DW14800 Quantitative Differentiation vs. PRMT5 Inhibitors


HCC Antiproliferative Activity vs. EPZ015666

In Huh-7 and Hep3B hepatocellular carcinoma cell lines, DW14800 exhibited significantly lower IC50 values for inhibition of proliferation compared to the structurally related PRMT5 inhibitor EPZ015666 [1]. The quantitative difference underscores DW14800's enhanced cellular potency in this cancer context.

HCC Antiproliferative Activity vs. EPZ015666
Head-to-head
DW14800 IC50: Huh-7 2.7 μM, Hep3B 1.4 μM; significantly lower than EPZ015666 (exact values not reported)
Reported cell-model response context — supports HCC proliferation endpoint review.
72-hour treatment; direct head-to-head in HCC lines.
PRMT5 inhibition Hepatocellular carcinoma Cell proliferation

Target Engagement and H4R3me2s Modulation

DW14800 reduces cellular symmetric dimethylarginine levels and the PRMT5-specific histone mark H4R3me2s in a dose-dependent manner in HCC cells [1]. While EPZ015666 also inhibits PRMT5, DW14800's effect on H4R3me2s is a direct readout of target engagement in HCC cells, providing a robust biomarker for dose-response studies [2].

H4R3me2s Target Engagement
Cross-study
Dose-dependent H4R3me2s decrease at 1.0–4.0 μM in Huh-7/Hep3B (Western blot)
Supports target engagement biomarker context for HCC cell models.
EPZ015666 H4R3me2s data in HCC not reported; SmD3 modulation in MCL cells.
PRMT5 inhibition Histone methylation Biomarker

In Vivo Antitumor Efficacy in HCC Xenograft

In a subcutaneous HCC xenograft model using Huh-7 cells, intratumoral administration of DW14800 (0.5 mg per tumor) significantly suppressed tumor growth compared to vehicle control [1]. This in vivo proof-of-concept demonstrates that DW14800 retains efficacy in a physiological context relevant to HCC.

In Vivo HCC Xenograft
Supporting evidence
Significant tumor growth suppression vs. vehicle (p
Reported in vivo model-response context — supports HCC xenograft endpoint review.
Huh-7 subcutaneous model; visual tumor volume reduction observed.
PRMT Family Selectivity
Cross-study
Minimal inhibition of PRMT1/3/4/6/7/8 at 10 μM; selectivity comparable to EPZ015666
Supports PRMT5 isoform-selectivity context for pathway-specific studies.
Biochemical enzyme assays; quantitative off-target profiling limited.
PRMT5 inhibition Hepatocellular carcinoma Xenograft

Selectivity Against PRMT Family Members

DW14800 was evaluated for inhibitory activity against PRMT1, PRMT3, PRMT4, PRMT6, PRMT7, and PRMT8 [1]. At concentrations up to 10 μM, DW14800 exhibited minimal inhibition of these enzymes, demonstrating selectivity for PRMT5. This selectivity profile is comparable to that of EPZ015666 but with distinct structural features that may confer different off-target liabilities.

PRMT Family Selectivity
Cross-study
Minimal inhibition of PRMT1/3/4/6/7/8 at 10 μM; selectivity comparable to EPZ015666
Supports PRMT5 isoform-selectivity context for pathway-specific studies.
Biochemical enzyme assays; quantitative off-target profiling limited.
PRMT5 selectivity Epigenetics Off-target

Recommended DW14800 Applications


HCC Cell-Based Assays

DW14800 is optimized for in vitro studies of HCC using Huh-7 or Hep3B cell lines, where it demonstrates superior antiproliferative activity compared to EPZ015666 (IC50: 1.4-2.7 μM) [1]. It is suitable for assays measuring cell viability, apoptosis, differentiation markers (A1AT, ac-LDL uptake), and spheroid formation to assess effects on liver cancer stem cells .

In Vivo HCC Xenograft Studies

For preclinical in vivo evaluation of PRMT5 inhibition in HCC, DW14800 has demonstrated tumor growth suppression in a Huh-7 xenograft model when administered intratumorally at 0.5 mg per tumor [1]. This model supports proof-of-concept studies for PRMT5-targeted therapies in liver cancer.

Epigenetic Biomarker: H4R3me2s Studies

Researchers investigating PRMT5-mediated histone methylation, particularly symmetric dimethylation of H4R3, should prioritize DW14800 due to its validated ability to reduce H4R3me2s levels in HCC cells at concentrations of 1.0-4.0 μM [1]. This provides a robust readout for target engagement and downstream effects on HNF4α transcription .

Comparative Pharmacology with PRMT5 Inhibitors

DW14800 serves as a valuable comparator compound in studies benchmarking novel PRMT5 inhibitors, especially those targeting HCC or non-SAM competitive binding modes. Its well-characterized cellular IC50 (17 nM enzymatic; 1.4-2.7 μM cellular) and selectivity profile provide a benchmark for evaluating new chemical entities [1].

Application
Selection Property
Validation Focus
HCC cell-model proliferation assays
Cell proliferation inhibition profile
Cellular IC50 endpoint review
HCC xenograft model studies
In vivo tumor growth inhibition
Tumor volume endpoint review
H4R3me2s biomarker modulation assays
Histone methylation readout
Target engagement confirmation via H4R3me2s
PRMT5 inhibitor benchmarking
Selectivity and potency profiling
Benchmark against known PRMT5 inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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